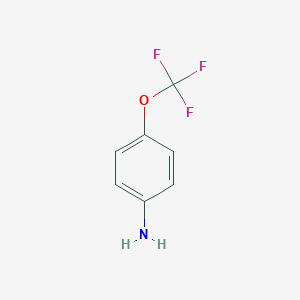

4-(Trifluoromethoxy)aniline

概述

描述

4-(Trifluoromethoxy)aniline, with the chemical formula C7H6F3NO and CAS registry number 461-82-5, is a compound known for its applications in various chemical processes This colorless solid is characterized by its trifluoromethoxy and aniline functional groupsAdditionally, this compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs and treatments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)aniline typically involves the reaction of 4-nitroaniline with trifluoromethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained. For example, one method involves the reduction of 4-nitro-1-(trifluoromethoxy)benzene using sodium ferrate (VI) and sodium bromide in dimethyl sulfoxide at 95°C for 4 hours, followed by treatment with sodium amide in dimethyl sulfoxide at 155°C under inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

化学反应分析

Types of Reactions

4-(Trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(Trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The presence of the trifluoromethoxy group enhances the metabolic stability and efficacy of drug candidates. For instance, fluorinated compounds are often associated with improved bioavailability and reduced toxicity, making them favorable in drug design .

Case Studies

- Fluorinated Antidepressants: Research indicates that compounds with trifluoromethoxy substitutions can exhibit enhanced serotonin receptor binding affinity, which is critical for developing effective antidepressants.

- Antipsychotic Medications: The incorporation of this compound in antipsychotic drug synthesis has shown promise in increasing therapeutic efficacy while minimizing side effects.

Agricultural Chemicals

Formulation of Agrochemicals

this compound is utilized in the development of agrochemicals, contributing to enhanced pest resistance and crop yields. Its fluorinated structure provides unique interactions with biological systems, making it effective in formulations aimed at protecting crops from pests and diseases .

Impact on Sustainable Agriculture

The use of this compound in agrochemical formulations supports sustainable agricultural practices by reducing the need for frequent pesticide applications, thereby minimizing environmental impact.

Material Science

Polymers and Coatings

In material science, this compound is incorporated into polymers and coatings to improve thermal stability and chemical resistance. This makes it suitable for high-performance applications such as:

- Protective Coatings: Enhanced durability against environmental factors.

- Thermal Insulation Materials: Improved thermal properties for energy-efficient applications.

Research Findings

Studies have shown that polymers containing fluorinated groups exhibit lower surface energy, which can lead to better water repellency and stain resistance .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of substances. Its unique properties allow for improved accuracy and sensitivity in laboratory analyses.

Applications in Detection Methods

- Chromatography: Used to enhance separation efficiency.

- Spectroscopy: Acts as a standard for calibrating instruments due to its well-defined spectral characteristics.

Research in Fluorinated Compounds

Exploration of Fluorination Effects

The unique properties of this compound make it valuable for studies investigating the effects of fluorination on chemical reactivity and stability. This research contributes significantly to advancements in synthetic chemistry and the development of new methodologies for creating fluorinated compounds .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (neurological disorders) | Enhanced efficacy and metabolic stability |

| Agricultural Chemicals | Agrochemical formulations | Improved pest resistance |

| Material Science | Polymers and coatings | Enhanced thermal stability |

| Analytical Chemistry | Reagent for detection methods | Improved accuracy and sensitivity |

| Research in Fluorinated Compounds | Studies on chemical reactivity | Advances in synthetic methodologies |

作用机制

The mechanism of action of 4-(Trifluoromethoxy)aniline involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In cancer research, derivatives of the compound have been shown to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, which is crucial for cell proliferation and survival .

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3-(Trifluoromethyl)aniline: Another structural isomer with the trifluoromethyl group at a different position.

2-(Trifluoromethyl)aniline: Similar to the above but with the trifluoromethyl group at the ortho position.

Uniqueness

4-(Trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethoxy group can enhance the biological activity and stability of the resulting compounds .

生物活性

4-(Trifluoromethoxy)aniline, a compound with the molecular formula CHFNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound is synthesized through various chemical pathways involving the introduction of a trifluoromethoxy group to the aniline structure. The compound exhibits notable physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 177.13 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 192.4 °C |

| Flash Point | 80.6 °C |

| LogP | 1.78 |

These properties indicate its potential for stability and solubility in various solvents, making it suitable for biological applications.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound derivatives, particularly in cancer research. A study synthesized several biguanide derivatives containing trifluoromethoxy groups and evaluated their anti-cancer activities across various human cancer cell lines. The findings indicated that compounds with n-pentyl to n-octyl chains exhibited significantly enhanced antiproliferative activity compared to proguanil, a well-known biguanide drug .

Table 1: IC50 Values of Trifluoromethoxy Derivatives

| Compound | IC50 (μM) in Cancer Cell Lines |

|---|---|

| Proguanil | 5.0 |

| 5C | 2.0 |

| 6C | 1.5 |

| 7C | 1.2 |

| 8C | 0.8 |

The study also demonstrated that these compounds activated the AMPK signaling pathway, leading to the inhibition of the mTOR/p70S6K/4EBP1 pathway, which is crucial for cell proliferation and survival .

The mechanism of action for this compound involves modulation of key signaling pathways associated with cell growth and metabolism:

- AMPK Activation : Activation of AMP-activated protein kinase (AMPK) leads to metabolic reprogramming in cancer cells.

- mTOR Inhibition : Inhibition of the mechanistic target of rapamycin (mTOR) pathway results in reduced protein synthesis and cell growth.

These pathways are critical targets for developing novel cancer therapies, as they play significant roles in tumorigenesis and cancer progression.

Toxicological Profile

Despite its promising biological activities, it is essential to consider the toxicological aspects of this compound. Safety data indicate that it can be harmful if inhaled or ingested, causing irritation to the eyes and skin . Long-term exposure may lead to respiratory issues and other health concerns.

Safety Data Summary

| Hazard Type | Description |

|---|---|

| Eye Irritation | Causes serious eye damage |

| Skin Irritation | Harmful upon contact |

| Inhalation Risks | Respiratory tract irritation possible |

Case Studies

Several case studies have investigated the efficacy of trifluoromethoxy-containing compounds in treating specific types of cancers:

- Bladder Cancer Study : A series of derivatives were tested on bladder cancer cell lines, showing significant reductions in colony formation at concentrations as low as 0.5 μM .

- Ovarian Cancer Research : Similar compounds were evaluated for their effects on ovarian cancer cells, demonstrating comparable antiproliferative effects.

常见问题

Basic Research Questions

Q. What are the key directing effects of the trifluoromethoxy group in electrophilic aromatic substitution reactions?

The trifluoromethoxy (-OCF₃) group exhibits a strong para-directing effect due to its electron-withdrawing nature. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs predominantly at the 3-position (meta to the acetyl group and ortho to -OCF₃) . This contrasts with the para-directing behavior of amides, highlighting the unique electronic influence of -OCF₃ in regioselective synthesis.

Q. What are common synthetic routes to 4-(trifluoromethoxy)aniline?

A representative pathway involves:

- Halogen exchange : Introduction of -OCF₃ via fluorination of a precursor (e.g., halogenated aniline derivatives) .

- Nitration and reduction : Para-selective nitration followed by reduction of the nitro group to yield the amine .

- Sandmeyer reaction : Conversion to halogenated intermediates for further functionalization .

Q. How is this compound utilized in the synthesis of urea derivatives?

It reacts with sulfonyl or aryl isocyanates under metal-free conditions in acetonitrile to form sulfonylurea or arylurea derivatives. These reactions achieve high yields (70–95%) and are characterized by IR, NMR, and elemental analysis .

Q. What safety protocols are recommended for handling this compound?

Key guidelines include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Training : Chemical hazard awareness and emergency response (e.g., eye wash stations) .

Advanced Research Questions

Q. How do substituents influence the metalation reactivity of this compound derivatives?

N-protecting groups (e.g., tert-butoxycarbonyl or trimethylsilyl) dictate metalation sites. For example, N-Boc-protected derivatives undergo lithiation at positions ortho to -OCF₃, enabling regioselective functionalization for synthesizing benzodiazepines or carboxylic acids .

Q. What challenges arise in characterizing this compound-functionalized materials?

Functionalization of graphene quantum dots (GQDs) with -OCF₃ aniline requires FTIR to confirm amide bond formation (C=O at 1650 cm⁻¹, C-N at 1456 cm⁻¹) and XPS to verify fluorine incorporation. Contradictions in spectral data may arise from incomplete conjugation or side reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives?

Variations in yields (e.g., 30% for γ-boryl amides vs. >70% for urea derivatives) often stem from:

- Purification methods : Flash chromatography vs. recrystallization.

- Catalyst systems : Copper-catalyzed reactions may require optimized ligands .

- Substrate compatibility : Steric hindrance from -OCF₃ can reduce efficiency in multi-component reactions .

Q. What strategies enhance the biological activity of this compound-derived compounds?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups : -OCF₃ improves metabolic stability in sulfonylurea derivatives targeting enzyme inhibition .

- Hybrid scaffolds : Coupling with triarylmethane cores enhances cytotoxicity in cancer cell lines (e.g., T150 derivative with IC₅₀ < 10 µM) .

Q. How does this compound contribute to materials science applications?

- Photophysical tuning : Its electron-withdrawing properties narrow the bandgap of graphene quantum dots (GQDs), enabling visible-light-driven photocatalytic water splitting .

- Coordination chemistry : Serves as a ligand in zinc chloride complexes for single-crystal X-ray studies, revealing π-stacking interactions critical for solid-state luminescence .

Q. What advanced analytical techniques are essential for mechanistic studies?

- ²⁹Si NMR : Monitors silyl protecting group stability during lithiation .

- HRMS : Validates molecular weights of unstable intermediates (e.g., boronate esters) .

- X-ray crystallography : Resolves regioselectivity in electrophilic substitution products .

Q. Methodological Guidance

- For regioselective synthesis : Prioritize N-protection to control metalation/functionalization sites .

- For biological assays : Use this compound as a core scaffold for introducing fluorinated motifs, leveraging its resistance to oxidative degradation .

- For materials design : Optimize solvothermal conditions (e.g., 60°C in acetic acid) for covalent functionalization of nanomaterials .

属性

IUPAC Name |

4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJFOSLZQITUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196722 | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-82-5 | |

| Record name | 4-(Trifluoromethoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40L42CVF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。